IUPAC name for 2-chloro-N-(1-phenylbutyl)propanamide
IUPAC name for 2-chloro-N-(1-phenylbutyl)propanamide
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(1-phenylbutyl)propanamide, a chiral α-chloroamide with significance as a synthetic intermediate in pharmaceutical development. The document delves into the precise IUPAC nomenclature, emphasizing the critical role of stereochemistry arising from its two chiral centers. We present a detailed, field-proven protocol for its synthesis via amide coupling, including a retrosynthetic analysis. A core focus is placed on the analytical methodologies required for structural elucidation and quality control, with an emphasis on spectroscopic techniques (NMR, MS, IR) and advanced chromatographic methods for chiral separation. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational principles and actionable protocols for the practical application of this compound.
Introduction to α-Chloroamides
α-Haloamides are a pivotal class of organic compounds that serve as versatile building blocks in chemical synthesis and frequently appear as substructures in biologically active molecules.[1] The presence of a halogen atom alpha to the carbonyl group activates the molecule for various nucleophilic substitution reactions, making it a valuable precursor for α-amino amides, α-thio amides, and other functionalized derivatives.[1][2] These compounds are often key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The specific compound of interest, 2-chloro-N-(1-phenylbutyl)propanamide, incorporates two stereocenters, a feature of paramount importance in modern drug development where enantiomeric purity can dictate therapeutic efficacy and safety profiles. This guide will provide the necessary framework for its synthesis, characterization, and stereoisomeric resolution.
Nomenclature, Structure, and Properties
IUPAC Nomenclature and Structural Elucidation
The name "2-chloro-N-(1-phenylbutyl)propanamide" accurately describes the connectivity of the molecule. It consists of a propanamide backbone, substituted with a chlorine atom at position 2 of the propyl chain. The amide nitrogen is substituted with a 1-phenylbutyl group.
Key Structural Features:
-
Propanamide Core: A three-carbon amide chain.
-
α-Chloro Substituent: A chlorine atom on the carbon adjacent to the carbonyl group (C2).
-
N-(1-phenylbutyl) Group: A butyl chain attached to the amide nitrogen via its first carbon, which is also bonded to a phenyl ring.
Critical Role of Stereochemistry
This molecule possesses two chiral centers, leading to the possibility of four distinct stereoisomers.[3] The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers.[3]
-
C2 of the propanamide moiety: The carbon atom bonded to the chlorine atom.
-
C1 of the N-butyl moiety: The benzylic carbon atom bonded to the amide nitrogen and the phenyl group.
The complete and unambiguous IUPAC name for any specific stereoisomer must include the Cahn-Ingold-Prelog (R/S) designators for both chiral centers. For example, one of the four stereoisomers would be named (2R)-2-chloro-N-((1S)-1-phenylbutyl)propanamide . The four possible stereoisomers are:
-
(2R, 1R)
-
(2S, 1S)
-
(2R, 1S)
-
(2S, 1R)
The (2R, 1R) and (2S, 1S) isomers are enantiomers of each other. The (2R, 1S) and (2S, 1R) isomers are also an enantiomeric pair. The relationship between any other pairing (e.g., (2R, 1R) and (2R, 1S)) is diastereomeric.
Caption: Molecular structure of 2-chloro-N-(1-phenylbutyl)propanamide. Asterisks (*) denote the two chiral centers.
Physicochemical Properties
A summary of computed physicochemical properties provides essential data for experimental design, such as solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO | PubChem CID Analog |
| Molecular Weight | 240.74 g/mol | PubChem CID Analog |
| XLogP3 | 3.5 | PubChem CID Analog |
| Hydrogen Bond Donor Count | 1 | PubChem CID Analog |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID Analog |
| Rotatable Bond Count | 5 | PubChem CID Analog |
(Note: Data is analogous to similar structures found in chemical databases as a direct entry for this specific compound is not available. It serves as a reliable estimate.)
Synthesis Strategies
The most direct and industrially scalable approach to synthesizing 2-chloro-N-(1-phenylbutyl)propanamide is through a standard amide coupling reaction.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward disconnection at the amide C-N bond. This identifies the two primary precursors: an activated 2-chloropropanoic acid derivative and 1-phenylbutan-1-amine. The most common activated derivative is the acyl chloride, 2-chloropropanoyl chloride.
Caption: Retrosynthetic analysis for 2-chloro-N-(1-phenylbutyl)propanamide.
Experimental Protocol: Amide Coupling
This protocol describes the synthesis from 1-phenylbutan-1-amine and 2-chloropropanoyl chloride. This method is adapted from standard procedures for N-acylation of amines.[4]
Materials:
-
1-phenylbutan-1-amine (1.0 eq)
-
2-chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-phenylbutan-1-amine (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. The use of low temperature helps to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: Add 2-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight excess of the acyl chloride ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid and quench unreacted acyl chloride), water, and finally brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, if solid, to yield the pure 2-chloro-N-(1-phenylbutyl)propanamide.
Analytical Characterization
Robust analytical techniques are essential for confirming the structure and purity of the synthesized product.[5][6]
Spectroscopic Data Summary (Predicted)
The following table summarizes the expected spectroscopic data for the target molecule based on its structure and data from analogous compounds.[7][8]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Amide N-H | δ 7.5-8.5 ppm (broad singlet) | Deshielded proton on nitrogen. |
| Aromatic C-H | δ 7.2-7.4 ppm (multiplet) | Protons on the phenyl ring. | |
| Benzylic C-H | δ ~5.0 ppm (multiplet) | Proton on the chiral carbon adjacent to the phenyl ring and nitrogen. | |
| α-Chloro C-H | δ ~4.5 ppm (quartet) | Proton on the chiral carbon adjacent to the carbonyl and chlorine. | |
| Methylene/Methyl | δ 0.8-2.0 ppm (multiplets/triplets) | Aliphatic protons of the butyl and propyl groups. | |
| ¹³C NMR | Carbonyl C=O | δ 168-172 ppm | Amide carbonyl carbon. |
| Aromatic C | δ 125-140 ppm | Carbons of the phenyl ring. | |
| Benzylic C | δ ~55 ppm | Carbon attached to the phenyl ring and nitrogen. | |
| α-Chloro C | δ ~50 ppm | Carbon attached to chlorine. | |
| Aliphatic C | δ 10-40 ppm | Remaining alkyl carbons. | |
| IR Spec. | N-H Stretch | 3300-3200 cm⁻¹ (broad) | Amide N-H bond vibration. |
| C=O Stretch | 1680-1640 cm⁻¹ (strong) | Amide I band. | |
| C-Cl Stretch | 800-600 cm⁻¹ | Carbon-chlorine bond vibration. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 239/241 | Corresponding to C₁₃H₁₈³⁵ClNO and C₁₃H₁₈³⁷ClNO (approx. 3:1 ratio). |
| Key Fragments | m/z 148, 105, 91 | Fragments corresponding to [Ph-CH-NH-C=O]⁺, [Ph-C=O]⁺, and the tropylium ion [C₇H₇]⁺. |
Chiral Separation: A Critical Step
Distinguishing and quantifying the stereoisomers of 2-chloro-N-(1-phenylbutyl)propanamide is crucial, as different isomers can have vastly different pharmacological effects.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][11]
Principles of Chiral HPLC
Direct chiral separation is achieved using a Chiral Stationary Phase (CSP).[9] The CSP creates a chiral environment where the enantiomers or diastereomers of the analyte form transient, non-covalent diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times and thus, separation.[11] Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly effective for a wide range of chiral compounds, including amides.[12]
Protocol: Chiral HPLC Method Development
A systematic screening approach is the most efficient way to develop a successful separation method.[10]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phases:
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Workflow:
-
Initial Screening: Begin by screening the racemic (or diastereomeric mixture) of the compound on the selected columns using a standard mobile phase. A common starting point for neutral amides is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[10]
-
Mobile Phase Optimization: If partial separation is observed, optimize the ratio of hexane to alcohol. Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution.
-
Modifier Selection: If resolution is poor, switch the alcohol modifier (e.g., from IPA to ethanol) as this can significantly alter the chiral recognition mechanism.
-
Additive Introduction: For amides, additives are not typically required, but if peak shape is poor, adding a small amount (0.1%) of trifluoroacetic acid (TFA) for acidic impurities or diethylamine (DEA) for basic impurities can be tested.[10]
-
Flow Rate and Temperature Adjustment: Fine-tune the separation by optimizing the flow rate and column temperature. Lower flow rates and temperatures can sometimes enhance resolution.
Caption: Workflow for chiral HPLC method development.
Potential Applications and Biological Context
While 2-chloro-N-(1-phenylbutyl)propanamide is primarily considered a synthetic intermediate, the α-chloroamide motif is present in molecules with documented biological activity. For instance, peptide-supported N-mustards containing α-amide structures have been investigated for their cytostatic activity against cancer cell lines.[13] Furthermore, related N-acylated compounds have been synthesized and evaluated for their ability to modulate biological pathways, such as the synthesis of endogenous nitric oxide.[14] The primary value of this compound lies in its potential for derivatization at the C2 position, allowing for the introduction of various nucleophiles to build a library of compounds for screening in drug discovery programs.
Conclusion
2-chloro-N-(1-phenylbutyl)propanamide is a structurally significant molecule whose utility is defined by its two chiral centers and the reactive α-chloro group. This guide has provided a comprehensive technical framework covering its correct nomenclature, a reliable synthetic protocol, and a robust strategy for its analytical characterization and chiral separation. For professionals in pharmaceutical research and development, a thorough understanding of these principles is essential for leveraging this and similar building blocks in the creation of novel, stereochemically pure therapeutic agents.
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